molecular formula C17H19N3O4S B2597161 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2034602-74-7

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2597161
CAS No.: 2034602-74-7
M. Wt: 361.42
InChI Key: SNLGCWQIPSZKMY-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide ( 2034602-74-7) is a synthetic organic compound with a molecular formula of C17H19N3O4S and a molecular weight of 361.5 g/mol . This molecule is characterized by a benzothiophene moiety linked via a hydroxyethyl chain to a 4-ethyl-2,3-dioxopiperazine-1-carboxamide group . The 2,3-dioxopiperazine (piperazine-2,3-dione) unit is a notable structural feature, often investigated for its conformational properties and potential as a scaffold in medicinal chemistry . The compound has a calculated XLogP3 of 1.8, with 2 hydrogen bond donors and 5 hydrogen bond acceptors, and a topological polar surface area of 118 Ų . While specific biological targets and a detailed mechanism of action for this exact molecule are not delineated in the available literature, compounds containing the piperazine ring are prevalent in pharmaceutical research. The piperazine moiety is frequently utilized to optimize the physicochemical properties of molecules and serves as a versatile scaffold for arranging pharmacophoric groups in the discovery of bioactive compounds . Similarly, the 4-ethyl-2,3-dioxopiperazine-1-carboxamide structure has been identified as a key component in other chemical contexts, such as being a critical intermediate in the synthesis of certain cephalosporin antibiotics . This suggests its potential utility as a complex synthon in organic and medicinal chemistry efforts. This product is intended for research purposes as a chemical reference standard or for use in exploratory chemical synthesis and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-2-19-7-8-20(16(23)15(19)22)17(24)18-9-13(21)12-10-25-14-6-4-3-5-11(12)14/h3-6,10,13,21H,2,7-9H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLGCWQIPSZKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4

    Substitution: Nitrating agents (HNO3), Halogenating agents (Br2, Cl2)

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of hydroxyl derivatives

    Substitution: Formation of nitro or halogenated derivatives

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Tabulated Comparison of Key Features

Compound Name Core Structure Key Substituents Synthesis Highlights Potential Applications
Target Compound Benzothiophene + Dioxopiperazine 4-Ethyl, hydroxyethyl linker Coupling, oxidation Enzyme inhibition, CNS targets
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () Piperazine 4-Ethyl, chlorophenyl Boc deprotection, isocyanate Intermediate synthesis
Benzothiazole-piperazine () Benzothiazole + Piperazine 4-Methylpiperazine Alkylation, coupling Anticancer agents
Benzo[de]isoquinolinyl-piperazine () Benzo[de]isoquinoline Carbothioamide, ethyl linker Thioamide formation Not reported
Benzo[b][1,4]oxazinone-piperazine () Benzooxazinone + Piperazine Phenyl, alkyl linkers HCTU-mediated coupling Structure-activity studies

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiophene moiety, which is known for its diverse biological activities. Its molecular formula is C21H24N2O4SC_{21}H_{24}N_{2}O_{4}S with a molecular weight of approximately 396.49 g/mol. The presence of hydroxyl and carboxamide groups enhances its solubility and reactivity, making it suitable for various biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The benzothiophene structure can interact with enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : The hydroxyl groups contribute to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress.

Biological Activities

Research has indicated various biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Cell LineIC50 (µM)Reference
MCF-715.4
HeLa12.7

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Neuroprotective Properties

Research indicates that it may protect neuronal cells from oxidative damage, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's.

Case Studies

  • Case Study on Anticancer Activity : A study conducted on the effects of the compound on various cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers.
  • Anti-inflammatory Mechanism : In a controlled experiment, the compound was administered to LPS-treated mice, resulting in a significant decrease in serum levels of inflammatory markers compared to the control group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide?

  • Methodology : The compound’s synthesis likely involves coupling a benzothiophene-derived alcohol (e.g., 2-(1-benzothiophen-3-yl)-2-hydroxyethylamine) with a preformed 4-ethyl-2,3-dioxopiperazine-1-carboxylic acid chloride. Key steps include:

  • Activation of the carboxylic acid using thionyl chloride or oxalyl chloride to form the reactive acyl chloride intermediate .
  • Nucleophilic acyl substitution under anhydrous conditions (e.g., dichloromethane, triethylamine as base) .
  • Purification via column chromatography or recrystallization (methanol/water mixtures are common) .

Q. How is structural characterization performed for this compound?

  • Methodology :

  • NMR : 1H/13C NMR to confirm connectivity of the benzothiophene, hydroxyethyl, and dioxopiperazine moieties. Key signals: aromatic protons (δ 7.2–8.5 ppm for benzothiophene), piperazine carbonyls (δ 165–175 ppm in 13C) .
  • HPLC : Use a C18 column with a mobile phase of methanol/water (adjusted to pH 5.5 with phosphoric acid) for purity assessment .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ expected at ~413.2 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. non-cancer) to confirm target specificity .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence activity .
  • Computational docking : Compare binding affinities to related targets (e.g., kinases, GPCRs) using software like AutoDock to rationalize divergent results .

Q. What strategies optimize the pharmacokinetic properties of this compound?

  • Methodology :

  • LogP adjustment : Introduce hydrophilic groups (e.g., sulfonamide or hydroxyl) to reduce LogP values >3, improving solubility .
  • Prodrug design : Mask the hydroxyethyl group with ester linkages to enhance bioavailability, followed by enzymatic cleavage in vivo .
  • Plasma stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., piperazine ring oxidation) .

Q. How does the stereochemistry of the hydroxyethyl group influence activity?

  • Methodology :

  • Chiral resolution : Synthesize enantiomers via asymmetric catalysis (e.g., Sharpless epoxidation) or chiral HPLC separation .
  • Biological testing : Compare IC50 values of (R)- and (S)-enantiomers in enzyme inhibition assays (e.g., protease or kinase targets) .
  • X-ray crystallography : Determine co-crystal structures with target proteins to map stereospecific binding interactions .

Experimental Design Considerations

Q. What controls are critical for in vitro toxicity studies?

  • Methodology :

  • Vehicle controls : Use DMSO concentrations ≤0.1% to avoid solvent-induced cytotoxicity .
  • Positive controls : Include reference compounds (e.g., doxorubicin for apoptosis assays) to validate assay sensitivity .
  • Cellular viability assays : Combine MTT with LDH release measurements to distinguish cytostatic vs. cytotoxic effects .

Q. How should researchers address batch-to-batch variability in synthesis?

  • Methodology :

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .
  • Quality-by-design (QbD) : Use DOE (design of experiments) to optimize parameters like temperature, solvent ratio, and catalyst loading .

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